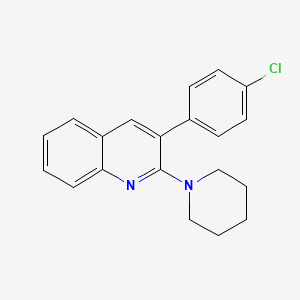
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline (3CPQ) is a synthetic piperidine-quinoline hybrid molecule that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a novel compound with a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The molecule was first synthesized in 2003 and has since been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties and has been tested in several in vitro and in vivo models. In particular, 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been shown to have potential as an anti-cancer drug, as it has been demonstrated to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. Furthermore, 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been shown to be effective in treating inflammation and bacterial infections.
Mécanisme D'action
The exact mechanism of action of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline is not yet fully understood. However, it is thought to exert its anti-cancer and anti-inflammatory effects by targeting the NF-κB signaling pathway. This pathway is involved in the regulation of numerous cellular processes, including cell proliferation, apoptosis, and inflammation. By targeting this pathway, 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been shown to possess a wide range of biochemical and physiological effects. In particular, it has been demonstrated to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. Furthermore, it has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been found to possess antioxidant properties, which may be beneficial in protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline in laboratory experiments are its wide range of biological activities, its relatively low cost, and its ease of synthesis. Furthermore, the molecule is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline in laboratory experiments, such as its potential toxicity and the fact that it is a synthetic compound.
Orientations Futures
There are several potential future directions for the development of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline. These include further investigation into the mechanism of action of the molecule, as well as the development of novel formulations and delivery systems. Additionally, 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline could be further studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, further research into the potential toxic effects of the molecule could help to identify any potential safety concerns.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline is achieved by the reaction of 4-chlorophenyl-1-piperidinecarboxylic acid and 2-aminobenzonitrile in the presence of a strong base, such as sodium hydride or sodium methoxide. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c21-17-10-8-15(9-11-17)18-14-16-6-2-3-7-19(16)22-20(18)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXSPCUJKUZLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-(methylsulfanyl)-4-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine-3-carbonitrile](/img/structure/B2935893.png)
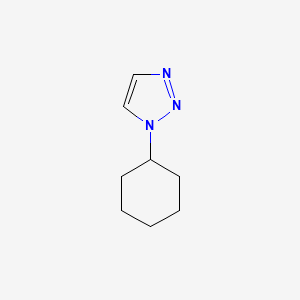

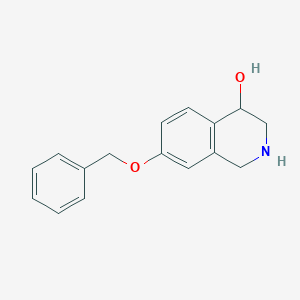

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2935903.png)
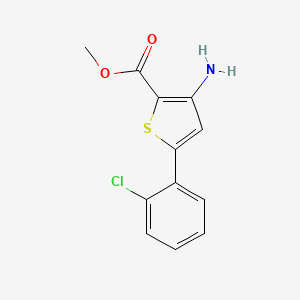
![4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2935906.png)
![7-Fluoro-2-methyl-3-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2935907.png)
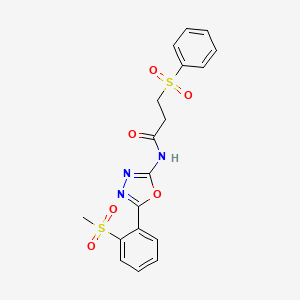
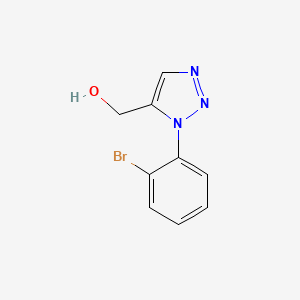
![Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2935911.png)
![1-(4-butylphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2935913.png)
![2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N-phenyloctanethioamide](/img/structure/B2935914.png)